molecular formula C7H3ClFNS B1586690 2-Chloro-6-fluorobenzo[d]thiazole CAS No. 399-74-6

2-Chloro-6-fluorobenzo[d]thiazole

Cat. No.: B1586690
CAS No.: 399-74-6
M. Wt: 187.62 g/mol
InChI Key: ISIIQFDYFMPPOA-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H3ClFNS. It is a derivative of benzothiazole, characterized by the presence of chlorine and fluorine atoms at the 2 and 6 positions, respectively. This compound is known for its significant applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

While the specific mechanism of action for 2-Chloro-6-fluorobenzo[d]thiazole is not explicitly mentioned in the search results, benzothiazole derivatives have been found to exhibit various biological activities, making them of interest in drug design .

Safety and Hazards

2-Chloro-6-fluorobenzo[d]thiazole is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiazoles, including 2-Chloro-6-fluorobenzo[d]thiazole, are of great interest in the field of drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests potential future directions in the development of new drugs and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzo[d]thiazole typically involves the chlorination and fluorination of benzothiazole derivatives. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization and subsequent fluorination . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and purification systems. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Comparison with Similar Compounds

  • 2-Chlorobenzothiazole
  • 6-Fluorobenzothiazole
  • 2,6-Dichlorobenzothiazole
  • 2,6-Difluorobenzothiazole

Comparison: Compared to its similar compounds, 2-Chloro-6-fluorobenzo[d]thiazole exhibits unique properties due to the presence of both chlorine and fluorine atoms. This dual substitution enhances its reactivity and allows for the formation of diverse derivatives with varying biological and chemical activities .

Properties

IUPAC Name

2-chloro-6-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIIQFDYFMPPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365954
Record name 2-chloro-6-fluorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-74-6
Record name 2-chloro-6-fluorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluorobenzothiazole
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Synthesis routes and methods I

Procedure details

6-fluorobenzo[d]thiazole-2-thiol (14.0 g, 0.075 mol) was suspended in dry DCM (100 mL) under nitrogen and cooled to 0° C. Sulfuryl chloride (18.5 mL) was then added dropwise and the reaction was allowed to warm to RT and stirred for 1 h. The reaction mixture was then poured on to crushed ice and extracted with DCM (4×300 mL). The combined organic extract was given brine wash (2×150 mL), dried (Na2SO4) and concentrated. The crude compound was purified by column chromatography (Silica 100-200 mesh; 3-7% ethyl acetate in hexane) to provide 2-chloro-6-fluorobenzo[d]thiazole as a white solid.
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14 g
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18.5 mL
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100 mL
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Synthesis routes and methods II

Procedure details

To a round bottomed flask was added 2-amino-6-fluorobenzothiazole (1.0017 g, 5.96 mmol, Sigma-Aldrich Chemical Company, Inc.), copper (II) chloride (1.201 g, 8.93 mmol, Sigma-Aldrich Chemical Company, Inc.), and tert-butyl nitrite (1.063 ml, 8.93 mmol, Acros Organics) in ACN and was heated to 65° C. for 2 hours. The reaction mixture was diluted with 1N HCl and extracted with EtOAc. The organic extract was washed with water, satd NaCl, dried over MgSO4, filtered and concentrated in vacuo to give the title compound (0.9249 g, 4.93 mmol, 83% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm s 7.45 (td, J=9.10, 2.74 Hz, 1 H) 7.97-8.07 (m, 2 H)
Quantity
1.0017 g
Type
reactant
Reaction Step One
Quantity
1.063 mL
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reactant
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0 (± 1) mol
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1.201 g
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catalyst
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Yield
83%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-Chloro-6-fluorobenzo[d]thiazole

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